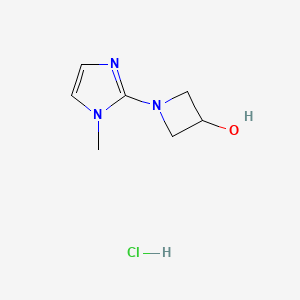

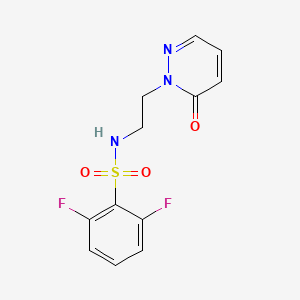

2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The thiazole ring, a key component of “2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide”, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

The thiazole ring in “2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This reactivity allows the compound to behave unpredictably when entering physiological systems .

Physical And Chemical Properties Analysis

The thiazole ring in “2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide” resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, focusing on six unique fields:

Antimicrobial Activity

2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has shown promising antimicrobial properties. The thiazole ring in its structure is known for its ability to disrupt microbial cell walls and inhibit the growth of bacteria and fungi . This compound can be used in developing new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance.

Anticancer Properties

Research indicates that thiazole derivatives, including 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, exhibit significant anticancer activity . These compounds can induce apoptosis in cancer cells and inhibit tumor growth. They are being explored for their potential in treating various cancers, including breast, prostate, and lung cancers.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives make them suitable for treating inflammatory diseases . 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation, making it a potential candidate for developing new anti-inflammatory drugs.

Neuroprotective Agents

Thiazole compounds have been studied for their neuroprotective effects . 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide may protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound could be a valuable addition to the arsenal of neuroprotective agents.

Antioxidant Activity

The antioxidant properties of thiazole derivatives help in scavenging free radicals and protecting cells from oxidative damage . 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can be used in developing supplements or drugs aimed at reducing oxidative stress-related damage in various diseases.

Antiviral Applications

Thiazole derivatives have shown potential antiviral activity . 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can inhibit the replication of certain viruses, making it a candidate for antiviral drug development. This is particularly relevant in the context of emerging viral infections and pandemics.

These applications highlight the versatility and potential of 2-phenoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide in various fields of scientific research. If you need more detailed information on any specific application or additional fields, feel free to ask!

Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives

作用機序

Target of Action

Compounds with a thiazole ring, such as 2-phenoxy-n-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole-containing compounds can have a wide range of effects on various biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole-containing compounds have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the solvent used in the reaction has an important influence on the synthesis of compounds containing different substituents .

特性

IUPAC Name |

2-phenoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c25-20(24-21-23-18(14-27-21)17-11-6-7-13-22-17)16-10-4-5-12-19(16)26-15-8-2-1-3-9-15/h1-14H,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEORLZNVYNTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613436.png)

![3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613437.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613438.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)

![1-(1-Methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2613441.png)

![Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2613442.png)

![Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B2613452.png)

![1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one](/img/structure/B2613454.png)